Bacillus phage Nf terminal protein
Description
Properties
CAS No. |
111645-10-4 |
|---|---|
Molecular Formula |
C14H12ClNO4S |
Synonyms |
Bacillus phage Nf terminal protein |
Origin of Product |
United States |
Structural Biology of Bacillus Phage Nf Terminal Protein
Primary Structure and Sequence Homology Analysis of Nf-TP
The foundation of understanding Nf-TP's function lies in its primary amino acid sequence and its relationship to other viral terminal proteins. The gene encoding Nf-TP, designated as gene E, has been sequenced, providing the basis for detailed bioinformatic analysis nih.govnih.govoup.com.
The deduced protein consists of 266 amino acids and has a molecular weight of approximately 31.2 kDa uniprot.org. Analysis of its primary structure reveals significant homology with terminal proteins from other related Bacillus phages. Notably, Nf-TP shares approximately 66% sequence homology with the terminal proteins of Bacillus phages PZA and φ29 nih.govnih.govoup.com. This high degree of similarity suggests a conserved structural fold and a common mechanism for the initiation of DNA replication among these phages.
| Property | Value | Source |
|---|---|---|
| Protein Name | DNA terminal protein (TP) | UniProt P06812 uniprot.org |
| Gene Name | 3 (Synonym: E) | UniProt P06812 uniprot.org |
| Organism | Bacillus phage Nf | UniProt P06812 uniprot.org |
| Length | 266 amino acids | UniProt P06812 uniprot.org |
| Molecular Weight | 31,211 Da | UniProt P06812 uniprot.org |
| Sequence Homology | ~66% vs. Bacillus phage PZA and φ29 TPs | Leavitt & Ito, 1987 nih.govnih.govoup.com |
Sequence alignment and database analysis have identified several conserved domains and motifs within Nf-TP that are crucial for its function. These are largely inferred from its homology with the well-characterized φ29-TP uniprot.org.
N-terminal Domain: This region is implicated in DNA binding and is responsible for the association of the protein with the host bacterial nucleoid nih.gov. In the homologous φ29-TP, this domain (residues 1-73) possesses sequence-independent DNA-binding capacity and is vital for organizing the early replication machinery nih.gov.
Intermediate Domain: This central region is responsible for making extensive contacts with the phage DNA polymerase, forming a heterodimer necessary for replication initiation uniprot.org.
Priming Domain: The C-terminal region contains the active site for the priming reaction. A key conserved motif within this domain is the priming residue itself. In Nf-TP, as in φ29-TP, this is a serine residue at position 232 (Ser-232) uniprot.org. This serine's hydroxyl group is used to form a covalent phosphodiester bond with the first nucleotide of the new DNA strand (dAMP) nih.govnih.govoup.comuniprot.org. Research has shown that the hydropathic and secondary structural environment surrounding this linking serine is highly conserved across Nf, PZA, and φ29 phages, and even shows similarity to the linking serine of adenovirus terminal protein nih.govnih.govoup.com.
Database annotations further classify these regions into families and domains, such as the Phi-29_GP3 domain (Pfam: PF05435) and the DNA terminal protein Gp3 superfamily (InterPro: IPR037216), underscoring its conserved architecture uniprot.org.
Early bioinformatic studies of Nf-TP predicted a secondary structure and hydropathy profile that were very similar to those of the terminal proteins from phages PZA and φ29 nih.govnih.govoup.com. This suggests a conserved fold dominated by common structural elements.
While specific secondary structure predictions for Nf-TP are not detailed in recent literature, analysis of the highly homologous φ29-TP provides valuable insights. The structure of φ29-TP in complex with its DNA polymerase reveals a mix of alpha-helices and beta-sheets organized into its functional domains embopress.org. Given the high sequence homology, a similar arrangement is expected for Nf-TP.
Furthermore, predictions based on homology suggest that the N-terminal domain of Nf-TP (approximately residues 1-73) is intrinsically disordered uniprot.org. Intrinsically disordered regions (IDRs) are common in viral proteins and often play crucial roles in protein-protein and protein-nucleic acid interactions, providing conformational flexibility that facilitates binding and assembly of larger complexes. This predicted disorder in the N-terminal domain is consistent with its role in DNA binding and recruiting the DNA polymerase to the host nucleoid nih.gov.
Three-Dimensional Structure Determination of Nf-TP and Its Catalytic Intermediates
Despite the wealth of genetic and biochemical data, high-resolution three-dimensional structural information specifically for the Bacillus phage Nf terminal protein is currently limited in the scientific literature. The following sections outline the status of structural studies using major experimental techniques.
As of this writing, there are no published X-ray crystal structures specifically for this compound or its domains. However, the crystal structure of the related Bacillus phage φ29 DNA polymerase in complex with its terminal protein has been solved at 3.0 Å resolution embopress.org. This structure provides the most relevant model for understanding Nf-TP's architecture. In the φ29 complex, the terminal protein adopts an extended conformation with three distinct domains: an N-terminal domain, an intermediate domain that binds the polymerase, and a C-terminal priming domain that occupies the DNA-binding cleft of the polymerase active site embopress.org. This structural arrangement explains how the TP positions the priming serine for catalysis and suggests a mechanism whereby the elongating DNA product displaces the priming domain embopress.org.
There are currently no specific cryo-electron microscopy (cryo-EM) studies that have resolved the structure of the Nf-TP as part of its native replication complex. Cryo-EM has been successfully used to determine the structures of other large bacteriophage replication complexes, such as the replisome of phage T7 pnas.orgsemanticscholar.org. These studies demonstrate the power of cryo-EM to visualize the intricate interactions within multi-protein DNA replication machineries. While this technique is well-suited for studying the Nf-TP in complex with the DNA polymerase and DNA template, such an investigation has not yet been reported.
Dedicated Nuclear Magnetic Resonance (NMR) spectroscopy studies focusing on the structure, dynamics, or interactions of this compound have not been found in the reviewed literature. NMR spectroscopy is a powerful tool for studying the structure of smaller proteins and is particularly effective for characterizing intrinsically disordered regions and mapping interaction interfaces nih.govnih.gov. Given the prediction of an intrinsically disordered N-terminal domain in Nf-TP, NMR would be an ideal technique to probe its conformational ensemble and its binding to DNA and the DNA polymerase. However, such studies on Nf-TP have not been published.
Structural Basis for Nf-TP Function and Conformational Transitions
The terminal protein (TP) of Bacillus phage Nf (Nf-TP) is a specialized protein essential for the initiation of viral DNA replication. Due to the high degree of homology with the terminal protein from the well-studied Bacillus phage φ29, its structural and functional characteristics can be largely understood through the lens of the φ29 model. The φ29 TP, in complex with the phage DNA polymerase, forms a sophisticated machinery that recognizes the origins of replication and primes DNA synthesis. This process involves intricate structural arrangements and conformational changes that ensure the fidelity and efficiency of viral genome replication.
Analysis of the Active Site Geometry and Nucleotide-Binding Pocket in Nf-TP
The initiation of DNA replication by Nf-TP, much like its φ29 counterpart, does not involve a conventional nucleotide-binding pocket within the terminal protein itself. Instead, the active site is a composite structure formed at the interface between the TP and the phage DNA polymerase. The TP provides the priming hydroxyl group, while the polymerase coordinates the incoming deoxynucleoside triphosphate (dNTP) and catalyzes the formation of a phosphodiester bond.
The crystal structure of the φ29 DNA polymerase in complex with its TP reveals that the C-terminal "priming" domain of the TP occupies the same binding cleft in the polymerase that duplex DNA would during the elongation phase of replication. nih.govembopress.orgrcsb.org This mimicry is a key feature of the active site geometry. The priming domain positions a specific serine residue (Ser232 in φ29 TP) within the catalytic center of the polymerase. oup.comuniprot.org This serine's hydroxyl group serves as the primer, accepting the α-phosphate of an incoming dAMP, a reaction directed by a specific thymine (B56734) residue on the template DNA strand. uniprot.orgnih.gov
The geometry of this active site is highly specific, ensuring that initiation occurs only at the correct genomic locations. The interaction is stabilized by a network of contacts between the TP's intermediate and priming domains and the polymerase. oup.com Mutational analyses of the φ29 TP have identified several residues critical for the formation of a stable and functional heterodimer with the DNA polymerase, which in turn affects the geometry of the active site. oup.com
Table 1: Key Residues in φ29 Terminal Protein Involved in DNA Polymerase Interaction and Initiation
| Residue | Domain | Function in Initiation |
| Arg158 | Intermediate | Critical for the formation of the TP-dAMP product. oup.com |
| Arg169 | Intermediate | Moderately involved in the formation of the TP-dAMP product. oup.com |
| Glu191 | Priming | Implicated in the interaction with the DNA polymerase. oup.com |
| Asp198 | Priming | Implicated in the interaction with the DNA polymerase. oup.com |
| Ser232 | Priming | Provides the hydroxyl group for priming DNA synthesis. oup.comuniprot.org |
| Tyr250 | Priming | Implicated in the interaction with the DNA polymerase. oup.com |
| Glu252 | Priming | Implicated in the interaction with the DNA polymerase. oup.com |
| Gln253 | Priming | Moderately involved in the formation of the TP-dAMP product. oup.com |
| Arg256 | Priming | Moderately involved in the formation of the TP-dAMP product. oup.com |
This intricate arrangement precludes the binding of upstream template DNA, which explains the specificity of the polymerase-TP complex for initiating replication only at the ends of the linear phage genome. nih.govembopress.orgrcsb.org
Structural Insights into DNA Recognition and Priming Platform Formation by Nf-TP
The recognition of the viral genome's ends, or origins of replication, is a multi-step process involving specific domains of the terminal protein and its interaction with the DNA polymerase. The structure of the φ29 TP is elongated and comprises three distinct domains: an N-terminal domain, an intermediate domain, and a C-terminal (priming) domain. oup.com
The formation of the priming platform begins with the assembly of a heterodimer between a free TP molecule and the viral DNA polymerase. oup.comuniprot.orgnih.gov This complex then recognizes the replication origins, which consist of the parental TP covalently linked to the 5' ends of the genome and a short inverted terminal repeat sequence. nih.govoup.com
The N-terminal domain of the TP has been shown to be crucial for this process. It binds to host DNA in a sequence-independent manner, which is essential for localizing the TP to the host nucleoid and for efficient viral DNA replication in vivo. oup.com While the N-terminal domain itself does not make direct contact with the polymerase in the initiation complex, it is required to properly position the priming domain within the polymerase's active site. nih.gov
The specificity of the interaction between the polymerase and the TP is primarily conferred by the intermediate domain of the TP. oup.com This domain makes extensive contacts with the TPR1 subdomain of the DNA polymerase, ensuring the correct alignment of the two proteins. nih.govcsic.es
Once the polymerase-TP heterodimer is assembled and localized to the origin, the priming platform is established. The C-terminal domain of the TP, by mimicking the structure of duplex DNA, inserts into the DNA-binding cleft of the polymerase. nih.govembopress.org This induces a conformation that is primed for the initial covalent linkage of dAMP to the priming serine. Following this initiation event, a unique "sliding-back" mechanism occurs, where the newly formed TP-dAMP complex translocates one position backward on the template. oup.comuniprot.org This allows the terminal nucleotide of the genome to be copied, ensuring the complete replication of the linear DNA.
The transition from this initiation phase to the elongation phase is a critical conformational event. As the DNA polymerase synthesizes the first few nucleotides of the new DNA strand, the growing duplex product progressively displaces the priming domain of the TP from the polymerase's active site. nih.govembopress.org After the incorporation of approximately 6 to 10 nucleotides, the TP dissociates from the polymerase, allowing the polymerase to continue processive DNA synthesis along the length of the genome. nih.govembopress.org
Molecular Mechanisms of Bacillus Phage Nf Dna Replication Initiation Mediated by Nf Tp
De Novo DNA Synthesis Priming by Nf-TP
The replication of the phage Nf genome begins at both DNA ends through a de novo synthesis mechanism that is entirely dependent on the terminal protein. nih.gov Unlike conventional replication that requires a pre-existing 3'-hydroxyl group from an RNA or DNA primer, the Nf system utilizes an amino acid residue within the Nf-TP to initiate polymerization. nih.govnih.gov
Mechanism of Covalent Attachment of Deoxyribonucleotides to Nf-TP
The initiation reaction begins with the formation of a covalent bond between the first deoxyribonucleotide and the Nf-TP. nih.gov This process is catalyzed by the phage's own DNA polymerase. The polymerase specifically selects a deoxyadenosine (B7792050) monophosphate (dAMP) from the precursor pool of deoxyadenosine triphosphate (dATP) and links it to a specific serine residue, Ser-232, on the Nf-TP molecule. nih.govuniprot.org This results in the formation of a stable TP-dAMP initiation complex through a phosphodiester bond between the hydroxyl group of the serine and the 5'-phosphate of the dAMP. nih.govuniprot.org This initial TP-dAMP complex provides the necessary 3'-OH group for the DNA polymerase to begin the elongation of the new DNA strand. nih.govnih.gov
A critical feature of this initiation is that the polymerase first catalyzes the formation of the TP-dAMP complex and then transitions to an elongation phase, a process that is coupled with the displacement of the non-template strand. nih.govfrontiersin.org
Site-Specific Recognition of Viral Replication Origins and Terminal Repeats by Nf-TP
The initiation of replication is highly specific, occurring at the viral replication origins located at the ends of the linear genome. nih.gov The genome of phage Nf possesses an 8-base pair inverted terminal repeat (ITR) with the sequence 3′-TTTCATTC. nih.gov The replication machinery, specifically the heterodimer formed by Nf-TP and the DNA polymerase, recognizes these terminal sequences to ensure that replication begins at the correct location. nih.govuniprot.org
Research using mutational analysis has revealed a nuanced mechanism for template recognition. The initiation of Nf DNA replication is specifically directed by the third thymine (B56734) from the 3' end of the template strand. nih.gov Following the covalent attachment of dAMP to the Nf-TP opposite this third nucleotide, a "sliding-back" mechanism occurs. nih.govuniprot.org This repositioning allows the polymerase to recover the genetic information from the first two terminal nucleotides, ensuring a complete and faithful replication of the entire genome from end to end. nih.gov The priming domain of the Nf-TP is the primary structural determinant that dictates which internal nucleotide is used as the template during this crucial initiation step. nih.gov
Assembly and Orchestration of the Replication Initiation Complex
The successful initiation of DNA replication is contingent upon the precise assembly of a multi-protein complex at the viral origins. This complex ensures the efficient recruitment of the enzymatic machinery to the correct sites and modulates its activity.
Recruitment and Interaction Dynamics between Nf-TP and Bacillus phage Nf DNA Polymerase
The cornerstone of the replication initiation complex is the formation of a heterodimer between the free, primer Nf-TP and the Bacillus phage Nf DNA polymerase. nih.govfrontiersin.org This interaction is a prerequisite for the recognition of the replication origins and the subsequent catalysis of the TP-dAMP covalent linkage. uniprot.orgfrontiersin.org The Nf DNA polymerase, a 66.4 kDa protein, exhibits high stringency and specificity, interacting preferentially with its homologous Nf-TP. nih.govnih.gov Studies using chimeric proteins, where the priming domains of Nf-TP and the related phage φ29 TP were swapped, have shown that the complex formed between Nf DNA polymerase and a non-homologous TP priming domain can be inactive, highlighting the specificity of this protein-protein interaction. nih.gov
Roles of Other Ancillary Viral Proteins in Modulating Nf-TP Activity and Replication Efficiency
While the TP-polymerase heterodimer is central, the efficiency of the replication initiation is significantly enhanced by ancillary viral proteins. In the case of phage Nf, a double-stranded DNA binding protein (DBP) has been shown to greatly stimulate the in vitro formation of the TP-dAMP initiation complex. nih.gov The mechanism of this stimulation involves a drastic reduction in the Michaelis constant (Km) of the Nf DNA polymerase for dATP. The presence of the Nf DBP decreases this Km value by more than 20-fold, thereby increasing the affinity of the polymerase for the initiating nucleotide and boosting the efficiency of the priming reaction. nih.gov
| Ancillary Protein | Effect on Replication Initiation | Mechanism of Action |
| Nf Double-stranded DNA Binding Protein (DBP) | Stimulates TP-dAMP complex formation | Decreases the Km of Nf DNA Polymerase for dATP by >20-fold |
This interactive table summarizes the role of the ancillary Nf DBP in replication.
Enzymatic Activities Intrinsic or Associated with Nf-TP
Beyond its primary role as a primer for DNA replication, the Nf-TP is a multifunctional protein with other associated enzymatic activities that are crucial for the phage lifecycle. uniprot.org Evidence suggests that Nf-TP possesses a hydrolase activity that is involved in the degradation of the host's peptidoglycan layer. uniprot.org This lytic function is critical during the initial stages of infection, facilitating the entry of the viral genome into the Bacillus host cell. uniprot.org Furthermore, the Nf-TP also functions as the small terminase protein, playing a role in the packaging of the newly replicated phage DNA into procapsids. uniprot.org
| Function of Nf-TP | Description |
| DNA Replication Primer | Provides the Ser-232 residue for covalent attachment of dAMP, initiating DNA synthesis. uniprot.org |
| Host Peptidoglycan Hydrolysis | Degrades the bacterial cell wall to facilitate viral entry (by similarity). uniprot.org |
| Small Terminase Protein | Participates in the packaging of the viral genome into new phage heads. uniprot.org |
This interactive table outlines the diverse functions attributed to the Bacillus phage Nf terminal protein.
The Role of Nf-TP as a Protein Primer and its Link to DNA Polymerase Catalysis
The initiation of Bacillus phage Nf DNA replication is a prime example of a protein-priming mechanism. Instead of a conventional RNA primer, the terminal protein (Nf-TP) itself acts as the primer for DNA synthesis. This process is catalyzed by the phage-encoded DNA polymerase.
The key steps in this initiation pathway are as follows:
Heterodimer Formation: The process begins with the formation of a heterodimer between a free molecule of Nf-TP and the Nf DNA polymerase. This complex is essential for the subsequent steps of replication initiation.
Origin Recognition: The Nf-TP/DNA polymerase heterodimer recognizes the replication origins located at both 5' ends of the linear Nf genome.
Priming and Nucleotidylation: The DNA polymerase catalyzes the covalent linkage of the first nucleotide, deoxyadenosine monophosphate (dAMP), to a specific serine residue (Ser-232) in the Nf-TP molecule. This reaction forms a TP-dAMP initiation complex. The hydroxyl group of the serine residue provides the necessary 3'-OH for the DNA polymerase to initiate DNA synthesis.
Template-Directed Initiation: The selection of dAMP as the initiating nucleotide is directed by the phage DNA template. Interestingly, studies have shown that for phage Nf, the initiation of DNA replication is directed by the third thymine from the 3' end of the template strand.
Sliding-Back Mechanism: Following the initial linkage of dAMP to the TP, a "sliding-back" or "stepwise sliding-back" mechanism occurs to recover the genetic information of the first two terminal nucleotides.
The interaction between Nf-TP and the DNA polymerase is highly specific. While the DNA polymerases of related phages like φ29 and Nf share a high degree of sequence identity, heterologous systems using components from different phages have demonstrated that the initiation of replication is most efficient when the DNA polymerase and the terminal protein are from the same phage, highlighting the specificity of their interaction.
Exploration of Potential Complementary Enzymatic Functions in Nf-TP
While Nf-TP is central to the initiation of DNA replication, current research indicates that its primary role is that of a protein primer. The key enzymatic functions typically associated with DNA replication, such as proofreading and strand displacement, are not intrinsic to the Nf-TP itself but are rather properties of the associated Nf DNA polymerase.
Proofreading (3'-5' Exonuclease Activity): The Nf DNA polymerase possesses an intrinsic 3'–5' exonuclease activity. This proofreading function is crucial for maintaining the fidelity of DNA replication by removing any incorrectly incorporated nucleotides. The N-terminal domain of the Nf DNA polymerase contains the conserved residues responsible for this exonuclease activity. This activity acts in coordination with the polymerization activity to ensure accurate genome duplication.
Strand Displacement: The Nf DNA polymerase also exhibits a potent strand displacement capacity. This means that as the polymerase synthesizes the new DNA strand, it can simultaneously unwind and displace the downstream strand of the DNA duplex. This ability is critical for the replication of a linear, double-stranded DNA genome, as it obviates the need for a separate helicase to unwind the DNA ahead of the replication fork. This robust strand displacement activity, coupled with its high processivity, allows the Nf DNA polymerase to efficiently replicate the entire genome without the need for additional unwinding or processivity factors.
Therefore, the molecular machinery for both the initiation and the subsequent elongation with high fidelity and efficiency is a result of the synergistic interaction between the priming function of Nf-TP and the multifaceted enzymatic capabilities of the Nf DNA polymerase.
In Vitro Reconstitution and Kinetic Analysis of Nf-TP-Dependent DNA Replication Initiation
The protein-primed mechanism of DNA replication in Bacillus phage Nf has been successfully studied using in vitro reconstitution systems. These systems, utilizing highly purified proteins, have been instrumental in dissecting the molecular events of initiation.
Early in vitro studies demonstrated the formation of the covalent complex between Nf-TP and dAMP, the TP-dAMP initiation complex, in the presence of the Nf DNA polymerase and a template DNA. These experiments confirmed the fundamental role of Nf-TP as the protein primer.
Further in vitro analyses have explored the efficiency of this process. It has been shown that the Bacillus phage Nf double-stranded DNA binding protein (DBP) significantly stimulates the formation of the TP-dAMP initiation complex. This stimulation is achieved by decreasing the Michaelis constant (Km) value for dATP of the Nf DNA polymerase by more than 20-fold. A lower Km value indicates a higher affinity of the enzyme for its substrate, in this case, dATP, leading to a more efficient initiation reaction.
Below is a table summarizing the effect of the double-stranded DNA binding protein (DBP) on the affinity for dATP in the in vitro formation of the Nf TP-dAMP initiation complex.
| Condition | Effect on Km for dATP | Implication for Initiation Efficiency |
| Without DBP | Higher Km | Lower affinity, less efficient initiation |
| With DBP | >20-fold decrease in Km | Higher affinity, more efficient initiation |
While these studies have provided valuable insights into the mechanism and regulation of Nf-TP-dependent DNA replication initiation, detailed kinetic parameters such as the maximal reaction velocity (Vmax) and the catalytic rate constant (kcat) for the formation of the TP-dAMP complex are not extensively documented in the available literature. Further kinetic analyses would be beneficial to provide a more quantitative understanding of the efficiency of this crucial step in phage Nf replication.
In vitro strand displacement assays have also been conducted, demonstrating the capacity of the Nf DNA polymerase to synthesize long DNA strands while displacing the non-template strand. These assays have shown that the Nf DNA polymerase can replicate primed M13 DNA, which involves strand displacement, at a significant rate.
The reconstitution of the Nf DNA replication initiation system in vitro has been pivotal in elucidating the fundamental principles of protein-primed DNA synthesis. These studies have not only confirmed the roles of the key protein players but have also begun to unravel the regulatory mechanisms that ensure the efficient and timely initiation of phage genome replication.
Molecular Interactions of Bacillus Phage Nf Terminal Protein
Nf-TP and Viral DNA Interactions
The interaction between Nf-TP and the phage's linear double-stranded DNA genome is the first and most critical step in the replication process. This interaction is highly specific and leads to essential changes in the DNA's structure.
Specificity and Affinity of Nf-TP Binding to the Bacillus phage Nf Genome Termini
The replication of the Bacillus phage Nf genome begins at its ends. nih.gov The Nf-TP demonstrates a high degree of specificity for these terminal regions, which function as the origins of replication. nih.govuniprot.org A key feature of this interaction is the formation of a covalent phosphodiester bond between a specific serine residue on the TP (Ser-232) and the first nucleotide of the new DNA strand, a deoxyadenosine (B7792050) monophosphate (dAMP). nih.govuniprot.org This event creates a stable TP-dAMP complex that acts as the primer for the DNA polymerase. nih.gov
This protein-priming mechanism is directed by the sequence at the 3' ends of the template DNA. nih.gov For phage Nf, the initiation of DNA replication is specifically directed by the third thymine (B56734) on the template strand. nih.gov Following the initial linkage, the TP-dAMP initiation product is thought to slide backward to ensure the complete genetic information from the very end of the template is copied. uniprot.org While the precise binding affinity (Kd value) is not detailed in the available research, the nature of the covalent linkage and the functional necessity of the interaction imply a very high and stable affinity to ensure efficient replication initiation.
Conformational Changes in Viral DNA Induced by Nf-TP Binding and Recognition
The binding of the Nf-TP, in complex with the DNA polymerase, to the genome termini is not a passive event. It is believed to induce conformational changes in the viral DNA, a phenomenon observed in the well-studied related phage, φ29. nih.govoup.com In the φ29 system, the binding of viral proteins to the replication origins helps to open up the DNA ends. oup.com This localized unwinding of the double helix is a crucial prerequisite, as it exposes the single-stranded template DNA, allowing the DNA polymerase to access it and begin synthesis. nih.gov This structural alteration ensures the template is correctly positioned for the polymerase to catalyze the addition of nucleotides, starting with the dAMP attached to the terminal protein.
Nf-TP and Viral Protein Interactions
The function of Nf-TP is intrinsically linked to its ability to form complexes with other viral proteins, creating a sophisticated replication machine.
Direct Physical Interactions with Bacillus phage Nf DNA Polymerase and its Subunits
A cornerstone of the protein-priming mechanism is the direct physical interaction between the Nf-TP and the phage's own DNA polymerase. nih.govuniprot.org These two proteins form a heterodimer, a complex of two different protein units, which is essential for recognizing the replication origins and initiating DNA synthesis. uniprot.orguniprot.org The DNA polymerase is responsible for catalyzing the formation of the covalent bond between the TP and the initial dAMP. nih.govuniprot.org This tight association ensures that the priming event is seamlessly coupled with the subsequent elongation of the new DNA strand, a process carried out by the same polymerase. frontiersin.org This interaction is critical for the high processivity of the replication process, where the polymerase remains attached to the DNA for long stretches of synthesis. uniprot.org
| Interacting Proteins | Function of Interaction | Supporting Evidence |
| Nf-Terminal Protein (Nf-TP) & Nf-DNA Polymerase | Forms an essential heterodimer to recognize replication origins and initiate DNA synthesis. nih.govuniprot.org | In vitro replication assays show the necessity of both proteins for the formation of the TP-dAMP initiation complex. nih.gov |
Identification and Characterization of Interactions with Other Essential Replication Proteins (e.g., helicases, single-stranded DNA binding proteins)
Successful replication of a double-stranded DNA genome requires more than just a primer and a polymerase. Other proteins are needed to unwind the DNA and protect the exposed single strands. In Bacillus phage Nf, a single-stranded DNA-binding protein (SSB), also known as protein p5, has been identified. uniprot.org This protein is required for the elongation phase of DNA replication. uniprot.org As the DNA polymerase moves forward, it displaces one of the parental DNA strands. The Nf SSB protein coats this displaced single strand, protecting it from being degraded by cellular enzymes (nucleases) and preventing it from forming secondary structures that could impede replication. uniprot.org
While direct physical interaction studies between Nf-TP and the Nf-SSB (p5) are not explicitly detailed, their coordinated function at the replication fork is essential. The process starts with the TP/polymerase complex and is followed by the action of the SSB on the displaced strand.
| Protein | Gene | Function in Replication |
| Single-stranded DNA-binding protein (SSB) | p5 | Coats displaced single-stranded DNA during replication to protect it from nucleases and prevent secondary structure formation. uniprot.org |
Nf-TP and Host Factor Interactions (if documented as critical for phage replication)
The replication of Bacillus phage Nf appears to primarily rely on its own encoded proteins. The Nf-TP is known to associate with the host's bacterial nucleoid via its N-terminal region, which helps recruit the phage DNA polymerase to the site of replication. uniprot.org However, the available scientific literature does not extensively document other specific interactions between the Nf-TP itself and host factors from Bacillus subtilis that are critically essential for the phage's DNA replication process.
In the related phage φ29, a viral protein known as p1 has been shown to interact with the terminal protein and is thought to help compartmentalize replication by attaching the viral replisome to the bacterial membrane. nih.gov While protein p1 from φ29 can interfere with φ29 growth, it does not affect the growth of phage Nf, suggesting that this specific interaction is not conserved or is significantly weaker between the φ29 p1 and the Nf replication machinery. nih.gov This indicates that while host structures are utilized, the core protein-protein interactions driving replication are highly specific to the phage's own proteins.
Identification of Host Proteins Modulating Nf-TP Function or Replication Complex Assembly
The replication of Bacillus phage Nf, like its relative φ29, is a process that hijacks and depends on various host cell systems. The assembly and function of the replication complex, in which Nf-TP is a central player, are modulated by interactions with host cellular structures and proteins.
Research on the closely related phage φ29 has revealed that its terminal protein associates with the bacterial nucleoid independently of other viral proteins. nih.gov This interaction is crucial for organizing the early stages of viral DNA replication at the site of the host's genetic material. nih.gov The N-terminal domain of the φ29 TP is responsible for this nucleoid association and possesses a sequence-independent DNA-binding capability. nih.gov Given the high degree of homology between the terminal proteins of Nf and φ29, it is inferred that Nf-TP similarly localizes to the Bacillus subtilis nucleoid to initiate replication. nih.govnih.gov
Furthermore, the proper spatial organization of the φ29 DNA replication machinery is dependent on the host's actin-like MreB cytoskeleton. nih.govnih.gov The TP, along with the phage DNA polymerase, is redistributed into helix-like structures that are associated with the cell periphery in an MreB-dependent manner. nih.gov Disruption of the MreB cytoskeleton severely impairs φ29 DNA replication, indicating a critical, albeit likely indirect, role for this host protein in the assembly and function of the replication complex. nih.gov While direct interaction between the terminal protein and MreB has not been demonstrated, the MreB cytoskeleton provides the structural track for the localization of the replication machinery. nih.govnih.gov
In addition to the cytoskeleton, the host DNA gyrase is another crucial factor for φ29 DNA replication. nih.gov This enzyme is thought to introduce negative supercoils ahead of the replication fork, relieving the topological stress generated during strand displacement synthesis. nih.gov Although this interaction is with the replicating DNA rather than a direct binding to the terminal protein, it is a critical host function required for the successful operation of the Nf-TP-primed replication.
While direct protein-protein interactions between Nf-TP and host proteins remain to be definitively identified, the functional dependency on host structures like the nucleoid and the MreB cytoskeleton is evident from studies on homologous systems.
| Interacting Host Component/Structure | Implied Role in Nf-TP Function/Replication | Basis of Identification |
| Bacillus subtilis Nucleoid | Site of initial localization for the replication complex. | Inferred from studies on phage φ29 TP, which associates with the host nucleoid. nih.gov |
| Bacillus subtilis MreB Cytoskeleton | Provides a scaffold for the spatial organization and redistribution of the replication machinery. | Inferred from the MreB-dependent localization of the φ29 TP-DNA polymerase complex. nih.govnih.gov |
| Bacillus subtilis DNA Gyrase | Facilitates the progression of the replication fork by managing DNA topology. | Inferred from the requirement of DNA gyrase for efficient φ29 DNA replication. nih.gov |
Molecular Basis of Host Factor Recognition and Functional Consequences for Nf-TP Activity
The recognition of host factors by the replication machinery of Bacillus phage Nf is a key determinant of a successful infection cycle. The molecular basis for these interactions, as elucidated through studies on phage φ29, highlights specific domains and mechanisms that govern the localization and activity of the terminal protein.
The primary interaction that initiates the replication process is the formation of a heterodimer between the terminal protein and the phage-encoded DNA polymerase. uniprot.orgnih.gov This interaction is a prerequisite for the initiation of DNA synthesis. uniprot.org For phage φ29, it has been shown that the TP recruits the DNA polymerase to the bacterial nucleoid. nih.gov The N-terminal domain of the φ29 TP is not only responsible for the association with the nucleoid but is also essential for efficient DNA replication. nih.gov Deletion of this domain significantly impairs the replication process, underscoring its importance in tethering the replication machinery to the host's genetic material. nih.gov
The interaction with the host nucleoid is mediated by the sequence-independent DNA-binding capacity of the TP's N-terminal domain. nih.gov This allows the replication complex to be concentrated in the vicinity of the phage genome, which is also localized to the nucleoid upon injection. This initial localization is a critical step that precedes the formation of more organized replication centers.
The subsequent redistribution of the TP-DNA polymerase complex to helical structures at the cell periphery is a process that depends on a functional MreB cytoskeleton in the host. nih.gov While the precise molecular contacts between the phage replication proteins and the MreB filaments are not fully understood, it is hypothesized that the phage may utilize host proteins that normally interact with the cytoskeleton to guide its replication machinery. The functional consequence of this organized localization is likely the establishment of efficient and spatially controlled replication factories, preventing the diffusion of replication intermediates and ensuring the coordinated synthesis of new phage genomes.
| Interacting Partner | Molecular Basis of Recognition (Inferred from φ29) | Functional Consequence for Nf-TP Activity |
| Phage DNA Polymerase | Direct protein-protein interaction to form a heterodimer. uniprot.orgnih.gov | Essential for the priming of DNA synthesis by TP. uniprot.org |
| Bacillus subtilis Nucleoid | The N-terminal domain of TP has sequence-independent DNA-binding activity. nih.gov | Localizes the replication machinery to the site of the host and phage DNA, concentrating the necessary components for initiation. nih.gov |
| Bacillus subtilis MreB Cytoskeleton | Indirect interaction; the TP-DNA polymerase complex relocalizes in an MreB-dependent manner. nih.gov | Organizes the replication machinery into efficient, spatially defined replication factories at the cell periphery. nih.govnih.gov |
Genetic and Evolutionary Analysis of Bacillus Phage Nf Terminal Protein
Genomic Context and Transcriptional Regulation of the Nf-TP Gene within the Bacillus phage Nf Genome
The terminal protein of Bacillus phage Nf (Nf-TP) is encoded by gene E. nih.govnih.govoup.com This gene is situated within the early region of the phage's linear double-stranded DNA genome. nih.govnih.gov The Nf-TP is covalently attached to the 5' ends of the genome, a characteristic feature of the Podoviridae family to which related phages like φ29 belong. ontosight.aiuniprot.org This protein-DNA linkage is essential for initiating DNA replication via a protein-priming mechanism. ontosight.ai
The transcription of the Bacillus phage Nf genome is temporally regulated, with distinct early and late phases. The gene for the terminal protein, gene E, is transcribed during the early phase of infection, immediately following the phage's entry into the host cell. nih.gov This ensures the timely production of the TP, which is required for the onset of viral DNA replication.
The regulation of transcription in phage Nf shares significant structural and functional homology with the well-studied Bacillus phage φ29. oup.com In φ29, the expression of late genes, which primarily encode structural, morphogenetic, and lytic proteins, is dependent on an early viral protein known as p4. oup.com This protein acts as a transcriptional activator for the late promoter. Phage Nf possesses a homologous protein, gpF, which is believed to perform the same function. oup.com A DNA region upstream of the putative late promoter in Nf has been identified as the likely binding site for gpF. oup.com This intricate regulatory network ensures that the components necessary for DNA replication, including the terminal protein, are synthesized before the structural components required for virion assembly. nih.gov The genetic and transcriptional map of the related phage GA-1 further illustrates this common arrangement, with early promoters clustered at the ends of the genome driving the expression of replication-related genes. nih.gov
Evolutionary Conservation and Divergence of Terminal Proteins Across Bacteriophages and Related Viral Systems
Phylogenetic studies reveal that the Nf-TP is closely related to terminal proteins from other Bacillus phages. The deduced amino acid sequence of Nf-TP shares approximately 66% homology with the terminal proteins of Bacillus phages PZA and φ29. nih.govnih.govoup.com This high degree of similarity points to a common evolutionary ancestor and a conserved mechanism of protein-primed DNA replication among these phages.
Table 1: Homology of Bacillus phage Nf Terminal Protein with Orthologs
| Phage Name | Homologous Protein | Sequence Homology (%) | Reference |
|---|---|---|---|
| Bacillus phage PZA | Terminal Protein | ~66% | nih.gov, nih.gov |
This interactive table summarizes the known amino acid sequence homology between the terminal protein of Bacillus phage Nf and its orthologs from other closely related Bacillus phages.
The functional equivalence of terminal proteins from phages like Nf, PZA, and φ29 is underscored by their structural similarities. These proteins exhibit comparable hydropathy plots and secondary structure predictions. nih.govnih.gov A critical conserved feature is a specific serine residue that forms the covalent phosphodiester bond with the 5'-terminal deoxyadenylate (dAMP), initiating DNA synthesis. nih.govnih.govuniprot.org The structural environment of this linking serine in these phage terminal proteins is also notably similar to that of the linking serine in the adenovirus terminal protein, suggesting a deeply conserved mechanism across different viral systems. nih.govnih.gov
Mutational Analysis of Nf-TP: Elucidating Critical Residues and Functional Domains
While specific site-directed mutagenesis studies on the this compound are not extensively documented, research on the highly homologous terminal protein (p3) of phage φ29 provides critical insights that are directly applicable to Nf-TP. nih.govcsic.es The high degree of sequence and structural conservation, particularly around the active site, means that results from φ29 are strongly indicative of the functional constraints on Nf-TP.
A key study involved changing the serine residue at position 232 (Ser232) of the φ29 terminal protein, the residue responsible for linking to dAMP, into a threonine residue. nih.govcsic.es The resulting mutant terminal protein was completely inactive in forming the initiation complex (p3-dAMP). nih.govcsic.es This demonstrates the high specificity of the DNA polymerase for the serine hydroxyl group. Despite this inactivity in priming, the mutant protein retained its ability to interact with both the φ29 DNA polymerase and the phage DNA template. nih.govcsic.es This finding elegantly uncouples the priming function from the domains responsible for binding to the polymerase and the DNA, highlighting distinct functional regions within the terminal protein.
Table 2: Impact of Site-Directed Mutagenesis on φ29 Terminal Protein Function
| Mutation | Protein Function | Result | Implication for Nf-TP | Reference |
|---|---|---|---|---|
| Ser232 → Thr | Initiation Complex Formation | Inactive | The homologous serine in Nf-TP is critical for priming activity. | nih.gov, csic.es |
| Ser232 → Thr | Interaction with DNA Polymerase | Retained | The priming domain is separate from the polymerase-binding domain. | nih.gov, csic.es |
This interactive table details the results of site-directed mutagenesis on the Ser232 residue of the φ29 terminal protein, a close homolog of the Nf-TP, and the implications for understanding Nf-TP's functional domains.
Suppressor mutation analysis is a powerful genetic tool used to identify functional interactions between different proteins or between different domains of the same protein. A suppressor mutation is a second mutation that alleviates or reverts the phenotypic effect of an initial mutation. However, specific studies detailing the isolation and characterization of suppressor mutations for the this compound are not described in the available literature.
In principle, such an analysis would be highly valuable. For instance, if a debilitating mutation were introduced into the Nf-TP gene, one could then select for second-site mutations that restore phage viability. These suppressor mutations could potentially be found:
Extragenically: In another phage gene, most likely the gene encoding the DNA polymerase or another protein involved in the replication complex. Such a finding would provide strong genetic evidence for a direct physical or functional interaction between the terminal protein and the other protein.
For example, studies on bacteriophage T7 have used suppressor mutations to investigate the function of its single-stranded DNA-binding protein (ssb), demonstrating that this approach can successfully map out protein-protein dependencies within a phage's replication machinery. nih.gov Applying this methodology to the Nf-TP could further elucidate its network of interactions and the specific residues that mediate its function.
Recombinatorial Events and Horizontal Gene Transfer Affecting Nf-TP Gene Evolution
The evolutionary trajectory of the this compound (Nf-TP) gene is significantly shaped by recombinatorial events and horizontal gene transfer (HGT). These processes facilitate the exchange of genetic material, driving diversity and adaptation in phage populations. nih.govthephage.xyz Phage genomes, including those of Bacillus phages, are often described as mosaic, comprising modules of genes acquired from different sources over time. wikipedia.org This genetic mosaicism is a direct consequence of HGT and recombination, which can introduce novel sequences, duplicate existing ones, or lead to sequence loss, thereby influencing the structure and function of proteins like Nf-TP. researchgate.net
Horizontal gene transfer is the movement of genetic material between organisms other than by vertical transmission from parent to offspring. thephage.xyzyoutube.com In the context of bacteriophages, the primary mechanisms for HGT are transduction and transformation. thephage.xyzyoutube.com
Transduction: This process involves the transfer of bacterial DNA from one bacterium to another by a phage. nih.gov During the lytic cycle, a phage may mistakenly package a fragment of the host's bacterial DNA into a new viral particle. thephage.xyz When this particle infects a new host, it injects the bacterial DNA, which can then be integrated into the recipient's genome. thephage.xyz In specialized transduction, which occurs during the lysogenic cycle, imprecise excision of a prophage from the host chromosome can result in the inclusion of adjacent bacterial genes within the phage genome. youtube.comnih.gov These genes are then replicated and packaged into all new virions. nih.gov
Transformation: Competent bacteria can naturally take up free DNA from their environment. youtube.comyoutube.com While less direct, the lysis of phage-infected bacteria releases phage DNA into the environment, which could then be taken up by other bacteria.
Recombination, the process of exchanging genetic material between different DNA molecules, can occur when a single bacterium is co-infected by two different phage strains. youtube.com This allows for the exchange of genetic segments between the phage genomes, potentially leading to the creation of novel gene variants. youtube.com Research on Bacillus phages indicates that prophages, which integrate their genomes into the host's chromosome, primarily evolve through the recombination of large genomic segments. nih.gov Notably, these recombination events often occur at the ends of the genome, where the terminal protein gene is typically located. nih.govnih.gov
The table below summarizes findings related to the genetic events that drive the evolution of Bacillus phage genomes, including the gene for the terminal protein.
| Genetic Event | Primary Mechanism | Affected Phage Type | Common Genomic Location | Evolutionary Outcome |
| Genomic Recombination | Homologous and non-homologous recombination between co-infecting phages or between phage and host DNA. | Bacillus prophages | Both ends of the genome | Generation of mosaic genomes with novel combinations of gene modules. nih.gov |
| Horizontal Gene Transfer (HGT) | Phage-mediated transduction (generalized or specialized). | Lytic and temperate (Bacillus) phages | Random (generalized) or specific (specialized) | Acquisition of new genes, including those for virulence factors or antibiotic resistance, from the bacterial host. thephage.xyznih.gov |
| Gene Duplication | Unequal crossing-over during recombination. | Bacillus phages (e.g., φ29) | Throughout the genome | Potential for the evolution of new protein functions from duplicated copies. nih.gov |
| Sequence Loss/Deletion | Errors in DNA replication or recombination. | Bacillus phages | Throughout the genome | Contributes to the low overall genome similarity between different phage species. researchgate.net |
These findings underscore that the evolution of the this compound gene is not an isolated process but is intricately linked to the broader evolutionary dynamics of the phage genome, which is constantly being reshaped by recombination and the horizontal exchange of genetic information. nih.gov
Advanced Methodologies for Investigating Bacillus Phage Nf Terminal Protein
Recombinant Expression, Purification, and Characterization of Functional Nf-TP
The production of pure, stable, and functional Nf-TP is the foundational step for any detailed biophysical and structural investigation. This is typically achieved through recombinant DNA technology, which allows for the overproduction of the protein in a heterologous host system.
Optimization of Prokaryotic and Eukaryotic Expression Systems for High-Yield Nf-TP Production
The choice of an expression system is critical and depends on factors such as protein complexity, post-translational modification requirements, and desired yield. Both prokaryotic and eukaryotic systems offer distinct advantages and disadvantages for producing viral proteins like Nf-TP. mdpi.com
Prokaryotic Systems: The bacterium Escherichia coli is the most common, cost-effective, and widely used prokaryotic host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and engineered strains. mdpi.comnih.gov For Nf-TP, which is prokaryotic in origin and does not require complex eukaryotic post-translational modifications, E. coli is a highly suitable host. nih.gov Optimization strategies in E. coli often involve addressing codon bias, preventing inclusion body formation, and simplifying purification.
Key Optimization Strategies in E. coli :
Codon Optimization: The gene encoding Nf-TP (gene E) can be synthesized with codons optimized for high expression in E. coli to overcome potential limitations from differing tRNA abundances between Bacillus and E. coli. nih.gov
Vector and Promoter Selection: Utilizing a high-copy-number plasmid with a strong, tightly regulated promoter (e.g., T7, tac, or araBAD) allows for induction of high-level protein expression at the optimal point in the host's growth phase.
Fusion Tags: Incorporating affinity tags (e.g., His-tag, GST-tag, or MBP-tag) at the N- or C-terminus of Nf-TP can significantly simplify purification and, in some cases, enhance solubility.
Co-expression of Chaperones: To ensure proper folding and prevent aggregation into insoluble inclusion bodies, co-expression of molecular chaperones like GroEL/GroES or DnaK/DnaJ can be beneficial.
Cultivation Conditions: Optimizing temperature, aeration, and induction parameters (e.g., lower temperature post-induction) can improve the yield of soluble, functional protein.
Eukaryotic Systems: While generally more complex and expensive, eukaryotic systems such as yeast (Pichia pastoris, Saccharomyces cerevisiae), insect cells (using baculovirus expression vectors), or mammalian cells are used when specific post-translational modifications are necessary for protein function. mdpi.comnih.gov For Nf-TP, a key modification is the covalent attachment of dAMP to a specific serine residue (Ser-232), which is a priming event catalyzed by the phage DNA polymerase. uniprot.org While the full replication initiation complex might be reconstituted in vitro using purified components, expressing Nf-TP in a eukaryotic system is generally not required for basic structural and binding studies. However, some studies have noted that terminal proteins from bacteriophages can possess functional eukaryotic nuclear localization signals, suggesting potential for interactions within eukaryotic cellular environments. uniprot.org
Table 1: Comparison of Expression Systems for Nf-TP Production
| Feature | Prokaryotic System (E. coli) | Eukaryotic System (e.g., Insect Cells) |
| Complexity & Cost | Low cost, simple media, rapid growth. nih.gov | Higher cost, complex media, slower growth. nih.gov |
| Protein Yield | Generally very high. | Moderate to high. |
| Post-Translational Modifications | Generally absent; lacks machinery for glycosylation, etc. mdpi.com | Can perform complex modifications similar to mammalian cells. nih.gov |
| Codon Bias | Potential issue; can be solved by gene synthesis. nih.gov | Less of an issue for many viral proteins. |
| Protein Folding | Risk of misfolding and inclusion body formation. mdpi.com | Generally better folding, soluble protein more likely. |
| Suitability for Nf-TP | High, as it's a prokaryotic protein. | Generally not required unless studying interactions in a eukaryotic context. |
Chromatographic and Biophysical Methods for Assessing Nf-TP Purity, Stability, and Homogeneity
Following expression, Nf-TP must be purified to near homogeneity. A multi-step chromatographic approach is typically employed. researchgate.netnih.gov
Chromatographic Purification Steps:
Affinity Chromatography (AC): If an affinity tag (e.g., polyhistidine-tag) is used, the initial purification step involves passing the cell lysate through a column containing a resin with high affinity for the tag (e.g., Ni-NTA resin for His-tags). This step provides a high degree of purification in a single pass.
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge. Nf-TP's theoretical isoelectric point (pI) can be calculated from its amino acid sequence to guide the selection of either a cation or anion exchange resin and appropriate buffer pH.
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius. This is often the final "polishing" step, removing any remaining contaminants and protein aggregates, ensuring a monodisperse (homogeneous) sample. researchgate.net
After purification, the quality of the Nf-TP sample is assessed using various biophysical methods. nih.gov
Assessment of Purity, Stability, and Homogeneity:
Purity: Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to visualize the protein sample. A pure sample should yield a single band at the expected molecular weight of Nf-TP (~30 kDa). uniprot.org Mass spectrometry can be used for definitive identification and confirmation of mass.
Stability: Differential Scanning Calorimetry (DSC) or thermal shift assays can be used to determine the melting temperature (Tm) of Nf-TP, which is a key indicator of its thermal stability. Higher Tm values indicate a more stable protein.
Homogeneity and Oligomeric State: Dynamic Light Scattering (DLS) provides a rapid assessment of the size distribution in the sample, detecting the presence of aggregates. mdpi.com Analytical Ultracentrifugation (AUC) is a more rigorous technique that can confirm the oligomeric state (monomer, dimer, etc.) of Nf-TP in solution.
Biophysical Characterization Techniques Applied to Nf-TP and its Complexes
With a pure and stable sample, advanced biophysical techniques can be employed to dissect the function of Nf-TP, particularly its interactions with DNA and the phage DNA polymerase.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics
SPR and ITC are powerful techniques for quantifying the interactions between Nf-TP and its binding partners.
Surface Plasmon Resonance (SPR): SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. nih.gov In a typical experiment, Nf-TP would be immobilized on the chip, and solutions containing potential binding partners (e.g., specific DNA sequences from the phage genome origin of replication or the DNA polymerase) would be flowed over the surface. This allows for the determination of kinetic parameters such as the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which indicates binding affinity. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov By titrating a solution of a ligand (e.g., DNA polymerase) into a sample cell containing Nf-TP, a complete thermodynamic profile of the interaction can be obtained. This includes not only the binding affinity (KD) but also the enthalpy (ΔH) and entropy (ΔS) of binding, providing deep insight into the forces driving the interaction. nih.gov
Table 2: Information Derived from SPR and ITC for Nf-TP Interactions
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Measurement | Change in refractive index over time. | Heat change upon binding. nih.gov |
| Key Outputs | kon (association rate), koff (dissociation rate), KD (affinity). nih.gov | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n). nih.gov |
| Immobilization | One binding partner must be immobilized on a sensor surface. | Both partners are in solution. |
| Application to Nf-TP | Quantifying how fast Nf-TP binds/unbinds to DNA or DNA polymerase. | Determining the thermodynamic driving forces behind the formation of the Nf-TP/DNA polymerase complex. |
Small-Angle X-ray Scattering (SAXS) and Analytical Ultracentrifugation for Solution Structure and Oligomerization States
SAXS and AUC provide low-resolution structural information about Nf-TP and its complexes as they exist in solution, which is complementary to high-resolution techniques like X-ray crystallography that require protein crystals.
Analytical Ultracentrifugation (AUC): In an AUC experiment, a protein sample is subjected to high centrifugal forces, and its sedimentation behavior is monitored over time. In a sedimentation velocity experiment, the sedimentation coefficient can be determined, which provides information about the protein's mass and shape. This is a gold-standard method for determining the precise oligomerization state of a protein in solution and can distinguish between monomers, dimers, and higher-order species.
Fluorescence Spectroscopy and Circular Dichroism for Conformational Studies and Ligand-Induced Changes in Nf-TP
These spectroscopic techniques are highly sensitive to the local and global structure of the protein.
Fluorescence Spectroscopy: The intrinsic fluorescence of a protein, primarily from its tryptophan and tyrosine residues, is sensitive to the local environment of these residues. Changes in the fluorescence emission spectrum (e.g., a shift in the wavelength of maximum emission or a change in intensity) can indicate that the protein has undergone a conformational change or that a ligand has bound near these residues. This method can be used to monitor the binding of DNA or the DNA polymerase to Nf-TP. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is the primary technique for assessing the secondary structure of a protein in solution. nih.gov The far-UV CD spectrum (190-250 nm) provides an estimate of the percentage of α-helix, β-sheet, and random coil content. The near-UV CD spectrum (250-320 nm) is sensitive to the tertiary structure around aromatic amino acid residues. CD is invaluable for confirming that the purified recombinant protein is properly folded and for detecting global conformational changes that may occur upon ligand binding or changes in environmental conditions like pH or temperature. nih.gov
Biochemical and Enzymatic Assays for Nf-TP Function
Biochemical and enzymatic assays are fundamental to elucidating the precise molecular mechanisms of Nf-TP activity. These in vitro systems, utilizing purified components, provide a controlled environment to study the intricate steps of DNA replication.
In Vitro DNA Replication Initiation and Elongation Assays Utilizing Purified Components
The protein-primed mechanism of DNA replication in Bacillus phage Nf can be reconstituted in vitro, offering a powerful tool to study the functions of Nf-TP. These assays typically involve the purification of the key viral proteins, namely the Nf-TP and the Nf DNA polymerase.
The initiation of DNA replication is assayed by incubating the purified Nf-TP and Nf DNA polymerase with a single-stranded DNA template corresponding to the phage's origin of replication. The reaction mixture is supplemented with deoxyribonucleoside triphosphates (dNTPs), one of which is radioactively or fluorescently labeled, and a divalent cation such as Mn²⁺, which is essential for the polymerase's catalytic activity. The formation of the initiation complex, a covalent linkage between Nf-TP and the first nucleotide (dAMP), is then detected. This is typically achieved by separating the reaction products by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and visualizing the labeled TP-dAMP complex through autoradiography or fluorescence imaging.
Elongation assays are a continuation of the initiation reaction. Following the formation of the TP-dAMP complex, the addition of all four dNTPs allows the Nf DNA polymerase to proceed with DNA synthesis along the template. The progression of elongation can be monitored by the appearance of longer DNA products over time. By using chain-terminating dideoxynucleotides (ddNTPs), researchers can map the specific points of termination, which has been instrumental in revealing a "sliding-back" mechanism for the recovery of the terminal nucleotides of the Nf genome. nih.gov
| Assay Component | Purpose | Typical Concentration/Condition |
| Purified Nf-TP | The protein primer for DNA replication. | 120 nM |
| Purified Nf DNA Polymerase | Catalyzes the linkage of dNTPs. | 60 nM |
| Oligonucleotide Template | A short single-stranded DNA mimicking the replication origin. | 5.5 µM |
| Labeled dNTP (e.g., [α-³²P]dATP) | Allows for the detection of the initiation complex and elongated products. | 0.1 µM |
| MnCl₂ | Divalent cation cofactor for the DNA polymerase. | 1 mM |
| Incubation Temperature | Optimal temperature for the enzymatic reaction. | 10°C for initiation |
Nucleotide Binding, Covalent Linkage, and Pyrophosphorolysis Assays for Nf-TP
The interaction between Nf-TP, the DNA polymerase, and nucleotides is at the heart of its function. Specific assays are employed to dissect these interactions.
Nucleotide Binding and Covalent Linkage Assays: These assays are designed to demonstrate the specific and covalent attachment of a nucleotide to the Nf-TP. The experimental setup is similar to the in vitro initiation assay, where purified Nf-TP and Nf DNA polymerase are incubated with a template and various dNTPs. By providing only one type of labeled dNTP at a time, the specificity of the polymerase for the initiating nucleotide can be determined. For Bacillus phage Nf, as with the related phage φ29, the initiating nucleotide is dAMP. nih.gov The formation of the stable, covalent TP-dAMP complex, resistant to denaturation by SDS, is the key indicator of this activity. nih.govnih.govnih.gov The linkage occurs via a phosphodiester bond between the hydroxyl group of a specific serine residue in Nf-TP and the α-phosphate of dAMP. nih.govnih.govnih.gov
Pyrophosphorolysis Assays: Pyrophosphorolysis is the reverse reaction of DNA polymerization. In the context of Nf-TP, this assay can be used to study the stability of the TP-DNA linkage and the dynamics of the DNA polymerase. The assay involves incubating the pre-formed TP-DNA complex with an excess of pyrophosphate (PPi). The DNA polymerase will then catalyze the removal of dNMPs from the 3' end of the DNA strand, releasing them as dNTPs. While specific studies on pyrophosphorolysis for Nf-TP are not extensively documented, the principles derived from the well-studied φ29 system are applicable. This reaction is highly dependent on the presence of the DNA polymerase and PPi and can be monitored by analyzing the size of the remaining DNA product by gel electrophoresis.
| Assay | Principle | Key Reagents | Expected Outcome |
| Nucleotide Binding & Covalent Linkage | Formation of a covalent bond between Nf-TP and the initiating nucleotide (dAMP), catalyzed by Nf DNA polymerase. | Purified Nf-TP, Nf DNA polymerase, oligonucleotide template, labeled dATP. | A labeled band corresponding to the molecular weight of the TP-dAMP complex on an SDS-PAGE gel. |
| Pyrophosphorolysis | Reversal of polymerization, where the DNA polymerase removes nucleotides from the TP-linked DNA in the presence of pyrophosphate. | Pre-formed TP-DNA complex, Nf DNA polymerase, pyrophosphate (PPi). | Decrease in the length of the TP-linked DNA over time, as visualized by gel electrophoresis. |
Electrophoretic Mobility Shift Assays (EMSAs) and DNase Footprinting for DNA Binding Specificity
While the covalent linkage to the origin of replication is a key function of Nf-TP, understanding its non-covalent interactions with DNA is also crucial.
DNase Footprinting: This technique provides a high-resolution map of the protein's binding site on the DNA. A DNA probe, labeled at one end, is incubated with the protein and then lightly treated with DNase I, an enzyme that randomly cuts the DNA backbone. The protein-bound DNA is protected from cleavage. When the resulting DNA fragments are separated by size on a denaturing gel, the binding site appears as a "footprint," a region where no cleavage has occurred. This method can precisely define the nucleotide sequences that Nf-TP interacts with at the origin of replication.
Advanced Microscopy and Imaging Techniques for Spatiotemporal Analysis of Nf-TP in Viral Replication
To complement the in vitro biochemical data, advanced microscopy techniques are essential for understanding the dynamics of Nf-TP within the context of a living host cell.
Given the high degree of homology and the conserved replication mechanism between Bacillus phage Nf and the well-characterized Bacillus phage φ29, the methodologies applied to study φ29's terminal protein are directly relevant to Nf-TP. Fluorescence microscopy, particularly using fluorescently tagged proteins, has been instrumental in revealing the in vivo localization and dynamics of phage replication machinery.
By creating a fusion protein of Nf-TP with a fluorescent protein, such as Green Fluorescent Protein (GFP) or its variants (e.g., YFP, CFP), the localization of Nf-TP can be tracked in real-time within infected Bacillus subtilis cells. Studies on the φ29 terminal protein have shown that it localizes to the host cell's nucleoid, the region where the bacterial chromosome resides. This localization is independent of other phage proteins and is directed by the N-terminal domain of the TP. Furthermore, time-lapse microscopy has revealed that as the infection progresses, the terminal protein, along with the DNA polymerase, organizes into distinct, dynamic structures that are the sites of viral DNA replication.
It has also been demonstrated that the terminal proteins of several bacteriophages, including Nf, contain functional eukaryotic nuclear localization signals (NLSs). When introduced into mammalian cells, Nf-TP has been shown to localize to the nucleus. This finding, while not directly related to its role in bacterial infection, highlights the protein's inherent transport capabilities and has been explored for potential gene delivery applications.
| Technique | Principle | Application to Nf-TP | Key Findings (Inferred from homologous systems) |
| Fluorescence Microscopy | A fluorescent tag (e.g., YFP) is fused to Nf-TP, allowing its visualization in living cells. | Tracking the real-time localization and dynamics of Nf-TP during infection of Bacillus subtilis. | Nf-TP localizes to the bacterial nucleoid early in infection and later forms distinct replication foci with the DNA polymerase. |
| Time-Lapse Imaging | Capturing a series of fluorescence microscopy images over time. | Observing the movement and assembly of Nf-TP-containing replication complexes throughout the viral life cycle. | The spatial organization of Nf-TP is dynamic, changing as replication proceeds. |
| Immunofluorescence Microscopy | Using fluorescently labeled antibodies to detect the location of Nf-TP in fixed cells. | Confirming the localization of native Nf-TP in infected cells. | Provides a static snapshot of Nf-TP distribution at different stages of infection. |
Broader Biological Implications and Model System Utility of Bacillus Phage Nf Terminal Protein
Bacillus phage Nf-TP as a Paradigm for Protein-Primed DNA Replication
Bacteriophages like Nf possess linear, double-stranded DNA genomes and face a fundamental challenge known as the "end-replication problem," where conventional RNA-primed replication would lead to the progressive shortening of chromosomes. embopress.org To overcome this, Bacillus phage Nf employs a protein-primed mechanism of DNA replication. nih.gov The terminal protein, encoded by the phage's gene E, acts as the primer for initiating DNA synthesis. ontosight.ainih.govnih.gov
The process begins with the formation of a heterodimer between a free molecule of the terminal protein and the phage's own DNA polymerase. frontiersin.org This complex recognizes the replication origins located at the 5' ends of the linear genome. uniprot.org The DNA polymerase then catalyzes the formation of a covalent phosphodiester bond between the hydroxyl group of a specific serine residue in the TP (Ser-232) and the first incoming nucleotide, a deoxyadenosine (B7792050) monophosphate (dAMP). uniprot.orgmdpi.com This creates an initiation product, TP-dAMP, which serves as the starting point for the DNA polymerase to elongate the new DNA strand. nih.govnih.gov The parental TP remains covalently attached to the 5' ends of the original DNA strands. nih.gov
The protein-primed DNA replication strategy is not unique to Bacillus phage Nf. It is observed in other systems, most notably its close relative, phage φ29, and the human adenovirus. nih.govfrontiersin.org While sharing a fundamental concept, these systems exhibit distinct characteristics.
A key feature in phages Nf and φ29 is a "sliding-back" or "stepwise sliding-back" mechanism. nih.govuniprot.org The polymerase initially uses an internal nucleotide on the template strand (the third thymine (B56734) in Nf) to prime the synthesis of TP-dAMP. nih.govnih.gov The TP-dAMP complex then slides backward to the ultimate 3' end of the template, allowing for the complete recovery of the terminal genetic information. nih.govcore.ac.uk Studies using chimeric proteins made by swapping domains between Nf and φ29 TPs have shown that the TP's priming domain is the primary determinant for which template nucleotide is used for initiation. nih.govnih.gov In contrast, adenovirus replication, while also protein-primed, involves a more complex machinery and does not utilize an identical sliding-back mechanism. nih.govnih.gov The serine residue that links the TP to the DNA is conserved across these phage proteins and shows a similar hydropathic and secondary structural environment to the linking serine in adenovirus TP. nih.govnih.gov
Interactive Data Table: Comparative Features of Protein-Primed DNA Replication Systems
| Feature | Bacillus phage Nf | Bacillus phage φ29 | Human Adenovirus |
| Organism Type | Bacteriophage | Bacteriophage | Animal Virus |
| Host | Bacillus subtilis | Bacillus subtilis | Human cells |
| Genome | Linear dsDNA (~18.7 kbp) nih.gov | Linear dsDNA (~19.3 kbp) nih.govfrontiersin.org | Linear dsDNA (~36 kbp) |
| Priming Residue | Serine (Ser-232) uniprot.org | Serine (Ser-232) mdpi.comcore.ac.uk | Serine |
| Initiation Complex | TP-DNA Polymerase heterodimer frontiersin.org | TP-DNA Polymerase heterodimer frontiersin.orgnih.gov | Pre-terminal protein (pTP)-DNA Polymerase complex |
| Key Initiation Feature | "Sliding-back" mechanism from 3rd template nucleotide nih.govnih.gov | "Sliding-back" mechanism from 2nd template nucleotide embopress.orgcore.ac.uk | Direct initiation at terminal repeat |
| Other Proteins | DNA Polymerase nih.gov | DNA Polymerase, Protein p6 (DBP), Protein p5 (SSB) frontiersin.orgpnas.org | DNA Polymerase, DBP, Nuclear Factors I & III |
The study of Nf-TP and related systems illuminates both universal principles and divergent evolutionary strategies for DNA replication.
Universal Principles:
Solving the End-Replication Problem: The core universal principle is the use of a protein hydroxyl group (from serine, threonine, or tyrosine) as a primer, which elegantly circumvents the need for an RNA primer and ensures that linear genomes can be replicated completely. embopress.orgpnas.org
Dedicated Polymerase: These systems universally rely on a specialized DNA polymerase that can recognize and interact with the terminal protein to form the initiation complex. nih.govnih.gov
Divergent Strategies:
Initiation Site and "Sliding-Back": A significant divergence is the initiation strategy. Phages Nf and φ29 initiate internally and then slide back, a mechanism that ensures fidelity at the very ends of the genome. nih.govcore.ac.uk This contrasts with systems like adenovirus that appear to initiate directly at the terminus. The exact position of initiation (second nucleotide for φ29, third for Nf) represents a subtle but important variation even among closely related phages. nih.gov
Complexity of Replication Machinery: The Bacillus phage systems are remarkably simple. The φ29 system, for example, can be reconstituted in vitro with just the TP, DNA polymerase, and two DNA binding proteins (p5 and p6). frontiersin.orgpnas.org In contrast, adenovirus replication requires a more extensive set of host-encoded nuclear factors in addition to its viral proteins, reflecting a greater dependence on the host cell machinery.
Transition to Elongation: Research on the highly similar φ29 system shows a distinct transition phase. The DNA polymerase remains complexed with the TP for the synthesis of the first few nucleotides before dissociating to switch into a processive elongation mode. nih.govnih.govembopress.org This transition, which can sometimes lead to abortive replication products, highlights a sophisticated mechanism for switching from a protein-primed initiation to a DNA-primed elongation state. nih.govnih.gov
Contribution of Nf-TP to Bacillus phage Nf Lifecycle and Molecular Pathogenesis
The terminal protein is indispensable to the lifecycle of Bacillus phage Nf, playing several critical roles beyond simply priming replication. Its function is central to the molecular mechanisms of viral propagation, not host pathology.
Genome Replication: The primary and most obvious role of Nf-TP is to enable the replication of the phage's linear DNA genome. Without this protein-priming mechanism, the phage could not produce complete copies of its genetic material, halting the production of progeny virions. ontosight.ai
Recruitment of Replication Machinery: The Nf-TP is responsible for recruiting the phage DNA polymerase to the correct starting points—the ends of the genome located at the host bacterial nucleoid. uniprot.org This ensures that replication initiates precisely where it should.
Genome Packaging: The Nf-TP also functions as the small terminase protein. uniprot.org In this capacity, it is involved in the process of packaging the newly replicated phage genomes into procapsids, a crucial step in the assembly of new, infectious phage particles.
Genome Integrity and Delivery: The TP remains covalently attached to the 5' ends of the viral DNA throughout the infection cycle and within the mature virion. ontosight.aiuniprot.org This protein-DNA linkage may serve to protect the ends of the genome from degradation by host nucleases upon injection into a new bacterial cell. It is also implicated in guiding the viral DNA to the membrane in the infected cell. frontiersin.org
Utilization of Nf-TP as a Molecular Tool in Biotechnology and Synthetic Biology
The unique properties of the Bacillus phage Nf terminal protein and its associated replication machinery have inspired the development of powerful molecular tools with broad applications in biotechnology. The closely related and well-studied φ29 system often serves as a direct model for these applications. pnas.org
The replication system of φ29, which operates on the same principles as that of Nf, has been harnessed for robust in vitro DNA amplification. pnas.org
Isothermal DNA Amplification: The φ29 DNA polymerase possesses a powerful strand-displacement activity, meaning it can unwind the DNA double helix as it synthesizes a new strand. pnas.org This eliminates the need for the high-temperature melting steps required in a Polymerase Chain Reaction (PCR). This allows for isothermal amplification—amplification at a single, constant temperature.
Whole Genome Amplification: The high processivity of the polymerase allows it to synthesize very long stretches of DNA without dissociating from the template. pnas.org This makes the system ideal for whole-genome amplification from minute starting samples.
High-Fidelity Amplification: The φ29 DNA polymerase has a proofreading 3'-5' exonuclease activity, which corrects errors made during DNA synthesis. mdpi.com This results in very high-fidelity amplification, which is crucial for applications like sequencing and cloning where accuracy is paramount.
Directed Amplification: By flanking a gene of interest with the replication origins recognized by the TP-polymerase complex, it is possible to specifically amplify that heterologous DNA sequence, producing large quantities of TP-bound DNA. pnas.orgnih.gov This has been demonstrated in a method called Clonal Amplification-Enhanced Gene Expression (CADGE), which can be used in cell-free systems for protein engineering. nih.gov
The covalent linkage between the terminal protein and the 5' end of the DNA is a naturally occurring, site-specific protein-DNA conjugate. This provides a blueprint for developing novel biotechnological strategies.
Site-Specific DNA Labeling: The ability of the TP to covalently attach to the 5' end of a DNA molecule at a specific sequence (the origin of replication) offers a powerful method for site-specific labeling. By engineering the terminal protein itself (e.g., fusing it to a fluorescent protein or another reporter molecule), one could generate specifically labeled DNA strands for use in various assays.
Protein-DNA Conjugates for Targeted Delivery: A fusion protein containing the Nf-TP (or its priming domain) could be used to covalently attach a desired protein to a specific DNA molecule. This could be used to create custom DNA-protein hybrids for applications in nanotechnology or targeted gene delivery, where a DNA molecule acts as a guide to deliver a functional protein to a specific locus.
Immobilization of DNA: The TP-DNA link can be used to immobilize DNA fragments onto surfaces. If the TP is engineered to contain an affinity tag (like a His-tag), the resulting TP-DNA molecules can be easily and specifically attached to a corresponding affinity matrix, which is useful for developing diagnostic platforms and DNA-based sensors. This approach leverages the inherent stability of the covalent bond for robust applications.
Table of Compound and Protein Names
| Name | Type |
| This compound (Nf-TP) | Protein |
| Bacillus phage φ29 terminal protein (φ29-TP) | Protein |
| Adenovirus terminal protein | Protein |
| DNA Polymerase | Enzyme |
| Deoxyadenosine monophosphate (dAMP) | Nucleotide |
| Serine | Amino Acid |
| Threonine | Amino Acid |
| Tyrosine | Amino Acid |
| Protein p5 (SSB) | Protein |
| Protein p6 (DBP) | Protein |
| Endolysin | Enzyme |
| Holin | Protein |
Q & A
Q. What is the functional role of the Bacillus phage Nf terminal protein (TP) in DNA replication initiation?
The Nf TP acts as a primer for DNA replication by covalently linking to the 5′ end of the genome via a conserved serine residue. This priming mechanism enables the DNA polymerase to initiate replication without an RNA primer. The TP’s structural homology (66% similarity) with related phages like φ29 and PZA supports its conserved role in protein-primed DNA replication . Methodologically, this role is validated through in vitro replication assays using purified TP and polymerase .
Q. How does protein priming differ from prime-realign mechanisms in replication initiation?
In protein priming , a terminal protein covalently binds to the initiating nucleotide (e.g., dAMP in Nf and φ29), forming TP-dAMP as the primer. This mechanism is template-instructed and does not require RNA. In contrast, prime-realign involves short nascent DNA strands sliding back to align with the template for elongation. Nf TP primarily uses a stepwise sliding-back mechanism to recover terminal nucleotides after initiation, as shown by mutational analysis of template thymines .
Q. What structural features are conserved among Bacillus phage terminal proteins?
Conserved features include:
- A serine residue (critical for covalent linkage to DNA) with similar hydropathic and secondary structural environments across phages Nf, φ29, and PZA.
- Homologous priming domains (~66% sequence similarity) that dictate template nucleotide selection.
- Predicted β-sheet and α-helical motifs critical for polymerase interaction . These features are identified via comparative sequence alignment and hydropathy analysis .
Advanced Research Questions
Q. How can mutational analysis elucidate template nucleotide selection during Nf TP-mediated replication initiation?
Systematic mutagenesis of the 3′ terminal thymines (T) in Nf DNA reveals that the third T serves as the primary template for dAMP incorporation. Mutations at this position reduce replication efficiency, while a sliding-back mechanism compensates for mismatches at the first two positions. Methodologically, primer extension assays with modified templates and mass spectrometry analysis of initiation products (TP-dAMP) are used to validate nucleotide specificity .
Q. What experimental approaches identify structural determinants of the TP priming domain in replication initiation?
Chimeric TP constructs (e.g., swapping priming domains between Nf and φ29 TPs) demonstrate that the priming domain dictates the internal template nucleotide used. Techniques include:
Q. How does the sliding-back mechanism in Nf compare to strand displacement in other phages?
Nf TP employs a stepwise sliding-back mechanism to recover the terminal nucleotides after initiation, ensuring genome integrity. In contrast, phages like φ29 use strand displacement coupled with processive polymerization. Comparative studies involve:
Q. What challenges arise in achieving processive DNA synthesis with Nf TP-polymerase complexes?
Processivity requires stable interactions between TP and polymerase. Challenges include:
- Low binding affinity in truncated TP mutants, resolved via co-expression of TP and polymerase in Bacillus subtilis.
- Inhibition by secondary structures , mitigated by helicase co-factors. Processivity is assayed using gel filtration chromatography and surface plasmon resonance to measure complex stability .
Q. How can in vitro reconstitution of Nf DNA replication validate TP-polymerase interactions?
Purified TP and polymerase are incubated with template DNA and dNTPs in buffer systems mimicking in vivo conditions (e.g., pH 8.0, 30°C). Replication products are analyzed via:
- Denaturing gel electrophoresis to detect TP-dAMP initiation complexes.
- Radioactive labeling (³²P-dATP) to quantify incorporation efficiency.
- Atomic force microscopy to visualize replication intermediates .
Methodological Considerations
- Structural analysis : Use NMR or cryo-EM to resolve TP-polymerase interfaces (e.g., φ29 TP structure solved at 2.5 Å) .
- Comparative genomics : Tools like ViPTree analyze conserved gene clusters in Nf, φ29, and related phages .
- Data contradiction resolution : Discrepancies in sliding-back efficiency are addressed by standardizing template designs and replication buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
